molecular formula C7H4F3NO3 B1427489 3-Nitro-2-(trifluoromethyl)phenol CAS No. 731002-53-2

3-Nitro-2-(trifluoromethyl)phenol

Cat. No.: B1427489
CAS No.: 731002-53-2
M. Wt: 207.11 g/mol
InChI Key: LAMAMUQIIAELJR-UHFFFAOYSA-N
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Description

3-Nitro-2-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(trifluoromethyl)phenol typically involves nitration of 2-(trifluoromethyl)phenol. One common method includes the reaction of 2-(trifluoromethyl)phenol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Purification methods such as crystallization from benzene or a benzene-petroleum ether mixture are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-Amino-2-(trifluoromethyl)phenol.

    Substitution: Various ethers or esters depending on the substituent introduced.

    Oxidation: Quinones or other oxidized phenolic derivatives.

Scientific Research Applications

3-Nitro-2-(trifluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-2-(trifluoromethyl)phenol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, thereby affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-2-(trifluoromethyl)phenol is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

3-nitro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)6-4(11(13)14)2-1-3-5(6)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMAMUQIIAELJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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